molecular formula C16H9ClN2O2 B11836376 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one CAS No. 121694-45-9

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one

Katalognummer: B11836376
CAS-Nummer: 121694-45-9
Molekulargewicht: 296.71 g/mol
InChI-Schlüssel: CMPCOFOXHDRPSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one typically involves the reaction of propiolates with sulfonyl hydrazides. This process is facilitated by a copper(II)-mediated aerobic oxidative cascade, which promotes the formation of C–C and C–N bonds . The reaction conditions are generally mild, and the protocol is known for its atom economy and functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and scalable catalysts could enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonated derivatives, reduced forms of the chromeno-pyrazole core, and various substituted analogs, each with potentially unique properties and applications .

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

121694-45-9

Molekularformel

C16H9ClN2O2

Molekulargewicht

296.71 g/mol

IUPAC-Name

2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one

InChI

InChI=1S/C16H9ClN2O2/c17-10-5-7-11(8-6-10)19-16(20)13-9-21-14-4-2-1-3-12(14)15(13)18-19/h1-9H

InChI-Schlüssel

CMPCOFOXHDRPSM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.